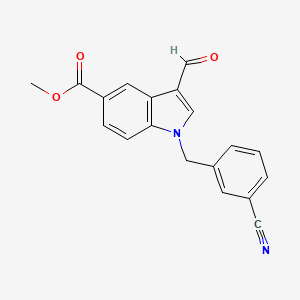
1-(3-氰基苄基)-3-甲酰基-1H-吲哚-5-甲酸甲酯
描述
1-(3-Cyano-benzyl)-3-formyl-1H-indole-5-carboxylic acid methyl ester is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyano group, a formyl group, and an indole ring. These functional groups contribute to its reactivity and potential utility in chemical synthesis and biological studies.
科学研究应用
1-(3-Cyano-benzyl)-3-formyl-1H-indole-5-carboxylic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the effects of cyano and formyl groups on biological systems.
Industry: Used in the synthesis of specialty chemicals and materials.
作用机制
Mode of Action
It’s known that the compound contains an indole ring, a common structure in many biologically active molecules . Indole derivatives are known to interact with various biological targets through different types of bonding interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, depending on their specific structures and targets .
Result of Action
Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Cyano-benzyl)-3-formyl-1H-indole-5-carboxylic acid methyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of 3-Cyanobenzyl Bromide: This step involves the bromination of 3-cyanobenzyl alcohol to form 3-cyanobenzyl bromide.
Indole Formation: The indole ring is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an appropriate ketone or aldehyde.
Coupling Reaction: The 3-cyanobenzyl bromide is then coupled with the indole derivative under basic conditions to form the desired product.
Formylation and Esterification: The final steps involve the formylation of the indole ring and the esterification of the carboxylic acid group to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
化学反应分析
Types of Reactions
1-(3-Cyano-benzyl)-3-formyl-1H-indole-5-carboxylic acid methyl ester can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under mild conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and hydrogenation catalysts are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding amine.
Substitution: Various substituted derivatives can be formed depending on the nucleophile used.
相似化合物的比较
Similar Compounds
3-Cyanobenzaldehyde: Similar structure but lacks the indole ring and ester group.
3-Cyanobenzyl Bromide: Similar structure but lacks the formyl group and indole ring.
Indole-3-carboxaldehyde: Contains the indole ring and formyl group but lacks the cyano and ester groups.
Uniqueness
1-(3-Cyano-benzyl)-3-formyl-1H-indole-5-carboxylic acid methyl ester is unique due to the combination of its functional groups, which provide a versatile platform for chemical modifications and biological interactions. This makes it a valuable compound for research and development in various scientific fields.
属性
IUPAC Name |
methyl 1-[(3-cyanophenyl)methyl]-3-formylindole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3/c1-24-19(23)15-5-6-18-17(8-15)16(12-22)11-21(18)10-14-4-2-3-13(7-14)9-20/h2-8,11-12H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTZUDCWVBUYMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N(C=C2C=O)CC3=CC(=CC=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650165 | |
| Record name | Methyl 1-[(3-cyanophenyl)methyl]-3-formyl-1H-indole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925889-73-2 | |
| Record name | Methyl 1-[(3-cyanophenyl)methyl]-3-formyl-1H-indole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















